Sanfetrinem cilexetil
CAS No.: 141646-08-4
Cat. No.: VC0542399
Molecular Formula: C23H33NO8
Molecular Weight: 451.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141646-08-4 |
|---|---|
| Molecular Formula | C23H33NO8 |
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | 1-cyclohexyloxycarbonyloxyethyl (1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylate |
| Standard InChI | InChI=1S/C23H33NO8/c1-12(25)17-19-15-10-7-11-16(29-3)18(15)20(24(19)21(17)26)22(27)30-13(2)31-23(28)32-14-8-5-4-6-9-14/h12-17,19,25H,4-11H2,1-3H3/t12-,13?,15+,16+,17-,19-/m1/s1 |
| Standard InChI Key | QFEICXCLIGZEJB-IRVPUMQPSA-N |
| Isomeric SMILES | C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O |
| SMILES | CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O |
| Canonical SMILES | CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Sanfetrinem cilexetil (chemical formula: C₁₆H₂₅N₃O₆S; molecular weight: 387.45 g/mol) belongs to the trinem class, characterized by a tricyclic β-lactam core fused with a five-membered ring system. The cilexetil moiety enhances oral bioavailability by serving as a lipophilic ester prodrug, which is hydrolyzed to sanfetrinem in vivo . Key structural features include:
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A 6-ethyl side chain conferring stability against β-lactamases.
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A 1β-methyl group enhancing binding affinity to penicillin-binding proteins (PBPs).
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A sulfoxide group contributing to intracellular penetration .
Table 1: Physicochemical Properties of Sanfetrinem Cilexetil
| Property | Value |
|---|---|
| Solubility (pH 7.4) | 12.8 mg/mL |
| LogP | 1.9 |
| Plasma Protein Binding | 38% |
| Half-life (mice) | 0.37 hours (plasma) |
Mechanism of Action and Antimicrobial Spectrum
Sanfetrinem exerts bactericidal activity by irreversibly binding to PBPs, particularly PBP2 and PBP3 in M. tuberculosis, disrupting peptidoglycan synthesis . Its tricyclic structure confers resistance to hydrolysis by β-lactamases and human renal dehydropeptidase I, unlike earlier carbapenems .
Activity Against Mycobacteria
In intracellular infection models, sanfetrinem demonstrated a minimal inhibitory concentration (MIC) of 0.5 μg/mL against M. tuberculosis H37Rv, outperforming meropenem (MIC: 2–64 μg/mL) . Time-kill assays revealed a >3-log reduction in bacterial load within 72 hours, with clavulanate synergy reducing MICs by 2–4 fold .
Broad-Spectrum Antibacterial Effects
Early studies highlighted efficacy against gram-positive and gram-negative pathogens:
Table 2: In Vitro MIC₉₀ Values for Common Pathogens
| Organism | MIC₉₀ (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.12 |
| Streptococcus pneumoniae | 0.06 |
| Haemophilus influenzae | 0.25 |
| Escherichia coli | 0.5 |
Pharmacokinetics and Biodistribution
Sanfetrinem cilexetil exhibits dose-linear pharmacokinetics in murine models, with rapid conversion to sanfetrinem (Tₘₐₓ: 0.25 hours) . Lung tissue penetration reaches 25.5% of plasma levels, critical for respiratory infections .
Table 3: Murine Pharmacokinetic Parameters (Single 10 mg/kg Dose)
| Parameter | Plasma | Lung |
|---|---|---|
| Cₘₐₓ (μg/mL) | 7.60 | 1.94 |
| AUC₀–∞ (μg·h/mL) | 6.16 | 1.52 |
| T₁/₂ (h) | 0.37 | 0.41 |
Preclinical Efficacy in Infection Models
Murine Pneumonia
In CBA/J mice infected with penicillin-resistant S. pneumoniae, sanfetrinem cilexetil (10 mg/kg twice daily) reduced lung bacterial counts by 4.2-log CFU after six doses, surpassing amoxicillin (3.1-log reduction) . Complete eradication occurred in 90% of treated animals versus 60% with amoxicillin .
Tuberculosis Efficacy
Mouse models of pulmonary TB showed sanfetrinem cilexetil (200 mg/kg oral) achieved equivalent bacterial load reductions to subcutaneous meropenem + amoxicillin/clavulanate . Histopathology revealed 78% fewer granulomatous lesions compared to controls .
Clinical Development History and Repurposing
Initial Phase II Trials (1990s)
GSK conducted randomized trials for upper respiratory tract infections (URTIs) before discontinuation:
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82% clinical cure rate in acute bacterial sinusitis (n=120).
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Comparable efficacy to cefdinir in otitis media but inferior market potential .
TB Repurposing and Phase II Trial NCT05388448
A 2025 phase II trial evaluated safety and early bactericidal activity (EBA) in rifampicin-sensitive pulmonary TB :
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14-day EBA: 0.24 log₁₀ CFU/day reduction (vs 0.31 for rifampicin).
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Favorable tolerability with 12% mild gastrointestinal adverse events .
Synthesis and Manufacturing
The synthesis involves seven steps from (4R,5S)-4-methyl-5-hydroxy-2-azetidinone:
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Ring Expansion: Convert azetidinone to carbapenem core using LiHMDS.
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Sulfoxidation: Introduce sulfoxide group via mCPBA oxidation.
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Esterification: Attach cilexetil moiety using DCC coupling (yield: 68%).
Critical quality attributes include ≤0.1% β-lactam degradation products and ≥98% enantiomeric purity.
Future Directions and Challenges
While sanfetrinem cilexetil shows promise for TB, key challenges remain:
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